2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile
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Overview
Description
2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a chlorinated benzoxazole ring attached to an acetonitrile group. Benzoxazole derivatives have gained significant attention due to their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted with cyanide sources to yield the desired acetonitrile derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with similar structural features but different functional groups.
2-(Benzo[d]oxazol-2-yl)acetonitrile: A closely related compound without the chlorine substitution.
Uniqueness
2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential bioactivity compared to non-chlorinated analogs .
Properties
Molecular Formula |
C9H5ClN2O |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(2-chloro-1,3-benzoxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-9-12-8-6(4-5-11)2-1-3-7(8)13-9/h1-3H,4H2 |
InChI Key |
BEINBJPKMAOKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)CC#N |
Origin of Product |
United States |
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